Methyl 2-methyl-6-phenylbenzoate
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Overview
Description
Methyl 2-methyl-6-phenylbenzoate is an organic compound with the molecular formula C14H14O2. It is a colorless, crystalline solid with a sweet, floral aroma. It is derived from the esterification of benzoic acid and 2-methyl-6-phenylphenol. It is used in a variety of applications, including as a food additive, flavoring agent, and in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Methyl 2-methyl-6-phenylbenzoate has been explored in the context of chemical synthesis and reactivity. For instance, studies have investigated its reactivity in alkylation, oxidation, and electrophilic substitution reactions. In one case, the reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded a new chemical compound, 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine (Shatsauskas et al., 2019).
Photochemical Studies
- Research has been conducted on the photochemical properties of compounds related to this compound. For example, the synthesis and photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones from related methyl benzoates were studied, demonstrating the compound's potential for generating highly substituted phenols under certain conditions (Guo et al., 2001).
Photocatalytic Applications
- In another research, coordination complexes prepared from derivatives of this compound were evaluated for their photocatalytic properties. These complexes showed potential in the degradation of certain organic dyes, indicating their applicability in environmental remediation (Lu et al., 2021).
Antimicrobial Activity
- Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Studies revealed that these compounds exhibited significant antimicrobial properties against various microorganisms, highlighting their potential use in medical and pharmaceutical applications (Ma et al., 2014).
Enzymatic and Biological Applications
- There have been investigations into the enzymatic activities of compounds related to this compound. For example, the discovery of an extracellular, aromatic methyl ether demethylase produced by the white-rot fungus Phanerochaete chrysosporium, which is involved in the conversion of related compounds, has implications for understanding microbial degradation processes (Huynh & Crawford, 1985).
Future Directions
The future directions for “Methyl 2-methyl-6-phenylbenzoate” are not specified in the search results. As an intermediate, it could potentially be used in the synthesis of a variety of other compounds . The specific future directions would depend on the needs of the chemical industry and ongoing research.
properties
IUPAC Name |
methyl 2-methyl-6-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-6-10-13(14(11)15(16)17-2)12-8-4-3-5-9-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFUCKQHENSVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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